L-Tyrosinamide

Aptamer selection Biosensor development Molecular recognition

Generic Tyr derivatives often fail to deliver reproducible chiral discrimination in biosensor development. L-Tyrosinamide (CAS 4985-46-0) resolves this with validated DNA aptamer binding (Kd 45 μM) and sub-μM affinity sequences (0.8-0.9 μM) for enantioselective detection. • 84.45% dipeptide yield via lipase-catalyzed synthesis at 20.9°C, 6.5 U enzyme • 12-fold kcat enhancement in hemin/G-quadruplex DNAzyme systems • ≥98% HPLC; white to off-white powder; ships ambient with full analytical documentation

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 4985-46-0
Cat. No. B554932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosinamide
CAS4985-46-0
SynonymsL-Tyrosineamide; L-Tyrosinamide; 4985-46-0; Tyrosinamide; (S)-2-Amino-3-(4-hydroxyphenyl)propanamide; Tyrosineamide; (2S)-2-amino-3-(4-hydroxyphenyl)propanamide; H-TYR-NH2; PQFMNVGMJJMLAE-QMMMGPOBSA-N; ST51015138; TYC; AC1L45XR; UNII-05LU01CS4T; SCHEMBL358908; T3879_SIGMA; 05LU01CS4T; CHEBI:21412; CTK8G0677; MolPort-003-959-719; ZINC4899513; AKOS005067895; AM82347; DB03380; AC-13399; AJ-52553
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)N)N)O
InChIInChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1
InChIKeyPQFMNVGMJJMLAE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosinamide Properties and Specifications


L-Tyrosinamide (CAS 4985-46-0) is an amino acid amide derivative formed by replacing the carboxy OH group of L-tyrosine with an NH₂ group [1]. With a molecular formula of C₉H₁₂N₂O₂ and molecular weight of 180.20 g/mol [2], this compound appears as a white to off-white solid powder with a melting point of 153.5°C and pKa of 9.97±0.15 [2]. L-Tyrosinamide is soluble in DMF (10 mg/mL), DMSO (10 mg/mL), and PBS at pH 7.2 (10 mg/mL), and requires storage at -20°C for long-term stability [2]. The compound serves as a chiral ligand for aptamer selection and a building block in peptide synthesis .

Chiral ligand for DNA aptamer selection workflows
Amine nucleophile for enzymatic peptide synthesis
Reported binding thermodynamics support biosensor development

Why L-Tyrosinamide Cannot Be Substituted


While L-tyrosine and its N-acetylated analog share structural features with L-Tyrosinamide, substitution without verification is inadvisable due to three fundamental differences: First, the primary amide moiety in L-Tyrosinamide (replacing the carboxyl group) alters both hydrogen-bonding capacity and molecular recognition properties, directly affecting aptamer binding selectivity [1]. Second, the absence of the ionizable carboxyl group shifts solubility and partitioning behavior, which impacts experimental reproducibility in aqueous-phase enzymatic reactions [2]. Third, enzyme kinetics studies demonstrate that tyrosinamide exhibits distinct catalytic behavior compared to tyrosine esters or N-acetylated derivatives [3]. These molecular-level differences translate to measurable variations in binding affinity, catalytic turnover, and synthetic yields—as quantified in the evidence below.

Amide vs carboxyl Primary amide alters hydrogen bonding and aptamer recognition relative to L-tyrosine
Solubility shift Absence of ionizable carboxyl group changes aqueous partitioning and may reduce reproducibility
Enzyme kinetics Distinct catalytic behavior vs tyrosine esters or N-acetylated derivatives limits direct substitution

L-Tyrosinamide Quantitative Evidence


DNA Aptamer Binding Affinity

L-Tyrosinamide exhibits a well-characterized dissociation constant (Kd) of 45 μM for its consensus DNA aptamer sequence, obtained after 15 SELEX cycles with 55% specific elution [1]. This Kd value serves as a validated benchmark for aptamer optimization studies, enabling researchers to evaluate modified aptamer variants against a defined baseline affinity [1][2].

Aptamer binding affinity
Cross-study comparable
Kd = 45 µM
Reported affinity baseline for aptamer optimization
Consensus aptamer after 15 SELEX cycles; 55% specific elution
Aptamer selection Biosensor development Molecular recognition

Enzymatic Peptide Synthesis Yield

In lipase-catalyzed peptide synthesis, L-Tyrosinamide couples with N-acetyl-phenylalanine ethyl ester to produce N-Ac-Phe-Tyr-NH₂ (an ACE inhibitor) with an optimized yield of 84.45% [1]. The reaction achieves this yield in only 3.8 minutes at 20.9°C using 6.5 U of porcine pancreatic lipase and a 2.5:1 (Tyr:Phe) substrate molar ratio [1]. This rapid, high-yield aqueous-phase amidation distinguishes L-Tyrosinamide as a viable substrate for enzymatic peptide bond formation [1].

Dipeptide synthesis yield
Cross-study comparable
84.45% yield
Supports aqueous-phase enzymatic peptide coupling
Lipase-catalyzed, 20.9°C, 3.8 min reaction time
Peptide synthesis Enzymatic amidation ACE inhibitors

Aptamer-Assisted Catalytic Enhancement

The integration of a tyrosinamide-binding aptamer with hemin/G-quadruplex (hGQ) DNAzyme nanostructures results in a 12-fold increase in the catalytic rate constant (kcat) for bioconjugation reactions involving L-Tyrosinamide substrates [1]. Saturation kinetics curves confirm that this enhancement arises from substrate binding site involvement, demonstrating that L-Tyrosinamide serves as a specific recognition element capable of concentrating substrate near catalytic sites [1].

Catalytic rate enhancement
Direct head-to-head
With aptamer 12× kcat
hGQ only baseline
Reported substrate-channeling effect in nucleoapzyme system
Hemin/G-quadruplex DNAzyme platform
Nucleoapzymes Bioconjugation DNAzyme catalysis

Lipase vs α-Chymotrypsin Affinity

Comparative kinetic analysis of lipase versus α-chymotrypsin catalyzed amidation reveals that lipase exhibits a lower apparent kinetic constant, indicating that the acyl lipase intermediate has higher affinity toward L-Tyrosinamide during amidation [1]. This enzyme-specific affinity difference directly impacts catalyst selection for peptide bond formation reactions using L-Tyrosinamide as the amine component [1].

Lipase vs α-chymotrypsin
Context-dependent
Lipase lower apparent Km
α-Chymo. higher Km
Enzyme-specific affinity context; quantitative data not reported
Ping-pong mechanism interpretation
Enzyme kinetics Amidation Biocatalysis

Aptamer Binding Thermodynamics

Subsequent optimization of L-Tyrosinamide aptamers has produced shorter sequences with improved binding thermodynamics. A 23-mer aptamer variant achieved Kd = (0.9 ± 0.02) × 10⁻⁶ M, representing approximately a 50-fold improvement in affinity over the original 45 μM consensus aptamer [1]. For metal ion-terpyridine-functionalized nucleoapzyme systems, Kd values ranging from (14 ± 0.1) × 10⁻⁶ M to (0.8 ± 0.04) × 10⁻⁶ M have been reported [2].

Optimized aptamer affinity
Cross-study comparable
23-mer aptamer Kd 0.9 µM
Consensus Kd 45 µM
~50-fold improvement supports biosensor sensitivity tuning
Also 0.8–14 µM for functionalized variants
Aptamer optimization Thermodynamics Biosensor sensitivity

L-Tyrosinamide Optimal Applications


DNA Aptamer Selection and Biosensor Development

L-Tyrosinamide serves as a validated chiral target for in vitro selection of DNA aptamers with a characterized baseline Kd of 45 μM [1]. This quantitative binding parameter enables systematic optimization of aptamer sequences for electrochemical, fluorescence polarization, and colorimetric biosensors targeting chiral discrimination applications [1].

Enzymatic Peptide Synthesis in Aqueous Phase

L-Tyrosinamide functions as an effective amine nucleophile in lipase-catalyzed peptide bond formation, achieving 84.45% dipeptide yield under mild aqueous conditions at 20.9°C with 6.5 U lipase [2]. This performance supports its use in green chemistry approaches to synthesizing bioactive peptides, including ACE inhibitors such as N-Ac-Phe-Tyr-NH₂ [2].

Nucleoapzyme and Bioconjugation Catalyst Development

When paired with its cognate aptamer in hemin/G-quadruplex DNAzyme systems, L-Tyrosinamide enables a 12-fold catalytic rate enhancement (kcat increase) for bioconjugation reactions [3]. This makes L-Tyrosinamide the preferred substrate over unmodified tyrosine or alternative tyrosine derivatives for developing enzyme-mimetic catalysts and site-selective protein modification reagents [3].

Chiral Recognition and Enantioselective Sensing

The chiral nature of L-Tyrosinamide, combined with aptamers exhibiting sub-micromolar Kd values (as low as 0.8-0.9 μM) [4][5], enables the construction of enantioselective biosensors capable of distinguishing L- from D-tyrosinamide. This chiral discrimination property is essential for pharmaceutical quality control and asymmetric synthesis monitoring [4].

Application
Selection Property
Validation Focus
Aptamer selection & biosensor development
Chiral ligand binding characterization
Reported affinity baseline review
Enzymatic peptide synthesis (aqueous)
Amine nucleophile reactivity
Yield and aqueous-phase compatibility
Nucleoapzyme & bioconjugation catalyst
Aptamer-enhanced catalytic activity
Reported catalytic enhancement context
Chiral recognition & enantioselective sensing
Enantioselective aptamer binding
Chiral discrimination performance review

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